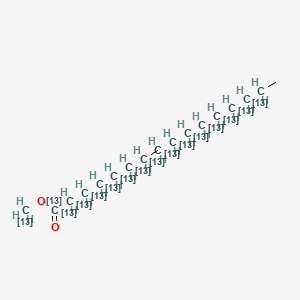
Methyl palmitate-13C16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl palmitate-13C16, also known as Methylhexadecanoate-13C16, is a compound where the carbon atoms are labeled with the stable isotope carbon-13. This labeling makes it particularly useful in various scientific studies, including metabolic flux analysis and tracing biochemical pathways. The molecular formula of this compound is 13CH3(13CH2)1413CO2CH3, and it has a molecular weight of 286.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl palmitate-13C16 can be synthesized through the esterification of palmitic acid-13C16 with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The process involves the continuous feeding of palmitic acid-13C16 and methanol into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal conversion rates. The product is subsequently purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl palmitate-13C16 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce palmitic acid-13C16.
Reduction: It can be reduced to produce hexadecanol-13C16.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Palmitic acid-13C16.
Reduction: Hexadecanol-13C16.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl palmitate-13C16 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic flux analysis to study biochemical pathways.
Biology: Employed in studies involving lipid metabolism and fatty acid synthesis.
Medicine: Investigated for its anti-inflammatory and antifibrotic effects, as well as its role in inhibiting phagocytic activity and immune response.
Industry: Utilized in the production of labeled compounds for research and development purposes
Mechanism of Action
Methyl palmitate-13C16 exerts its effects through various mechanisms:
Inhibition of Phagocytic Activity: It inhibits the activity of phagocytes, which are cells involved in the immune response.
Anti-inflammatory Effects: It reduces inflammation by modulating the activity of inflammatory mediators.
Antifibrotic Effects: It prevents the formation of fibrous tissue, which is associated with various chronic diseases.
Comparison with Similar Compounds
Similar Compounds
- Palmitic acid-13C16
- Methyl stearate-13C18
- Potassium palmitate-1-13C
- Glyceryl tri (palmitate-1,2-13C2)
Uniqueness
Methyl palmitate-13C16 is unique due to its specific labeling with carbon-13, which makes it particularly useful for tracing and studying metabolic pathways. Its anti-inflammatory and antifibrotic properties also distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H34O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
(113C)methyl (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15-13C15)hexadecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |
InChI Key |
FLIACVVOZYBSBS-NMYYJSTJSA-N |
Isomeric SMILES |
C[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O[13CH3] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















